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Compound of Interest

Compound Name: 2-Bromo-1-heptene

Cat. No.: B1279110

An In-depth Technical Guide to 2-Bromo-1-
heptene

CAS Number: 3252-91-3

This technical guide provides a comprehensive overview of 2-Bromo-1-heptene, a valuable
reagent in organic synthesis. The document is intended for researchers, scientists, and
professionals in drug development, offering detailed information on its properties, synthesis,
and potential applications.

Chemical and Physical Properties

2-Bromo-1-heptene is a halogenated alkene with the molecular formula C7H13Br.[1][2] Its
structure features a bromine atom attached to the second carbon of a heptene chain with a
terminal double bond. This arrangement of functional groups makes it a versatile intermediate
for a variety of chemical transformations.

Table 1: Physical and Chemical Properties of 2-Bromo-1-heptene
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Property Value Reference
CAS Number 3252-91-3 [11[2]
Molecular Formula C7Ha13Br [1]12]
Molecular Weight 177.08 g/mol [11[2]
IUPAC Name 2-bromohept-1-ene [1112]
SMILES CCCCCC(=C)Br [1]

InChi InChl=1S/C7H13Br/c1-3-4-5-6- o

7(2)8/h2-6H2,1H3

XLogP3-AA 3.8 [1]
Complexity 66.8 [1]

Spectroscopic Data

Detailed experimental spectra for 2-Bromo-1-heptene are not widely available in public

databases. However, based on its structure and data for analogous compounds, the following

characteristic spectral data can be predicted.

Table 2: Predicted 'H NMR Spectral Data for 2-Bromo-1-heptene (in CDCI3)

Chemical Shift ()
ppm

Multiplicity Integration

Assighment

~5.6 1H =CH:z (geminal to Br)
~5.4 1H =CH: (geminal to Br)
~2.3 2H -CH2-C(Br)=

~1.4 2H -CH2-CH2-C(Br)=
~1.3 4H -(CH2)2-CHs

~0.9 3H -CHs
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Table 3: Predicted 3C NMR Spectral Data for 2-Bromo-1-heptene (in CDClI3)

Chemical Shift (8) ppm

Assignment

~135 C=C(Br)

~118 =CH:z

~40 -CH2-C(Br)=

~31 -CH2-CH2-C(Br)=
~28 -CH2-CH2-CHs
~22 -CH2-CHs

~14 -CHs

Table 4: Predicted Key IR Absorption Bands for 2-Bromo-1-heptene

Wavenumber (cm~?)

Vibration

~3080

=C-H stretch

~2955, 2930, 2860

C-H stretch (alkane)

~1630 C=C stretch
~890 =CHz2 out-of-plane bend
~650 C-Br stretch

Table 5: Predicted Mass Spectrometry Fragmentation for 2-Bromo-1-heptene
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miz Fragment Notes

Molecular ion peak (M+),
176/178 [C7H13BI]* showing characteristic bromine

isotope pattern.

97 [C7Ha3]* Loss of Br radical.

Allylic carbocation, a common
41 [CsHs]* fragment in unsaturated

systems.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-Bromo-1-heptene are not readily found
in the literature. However, two plausible synthetic routes are outlined below, based on
established organic chemistry principles.

Synthesis via Hydrobromination of 1-Heptyne

A potential route to 2-Bromo-1-heptene is the hydrobromination of 1-heptyne. The addition of
HBr across the triple bond would follow Markovnikov's rule, placing the bromine atom at the
more substituted second carbon.

General Protocol:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet,
dissolve 1-heptyne (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or diethyl ether).

o HBr Addition: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen bromide gas
through the solution or add a solution of HBr in acetic acid dropwise while stirring.

¢ Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or
gas chromatography (GC) until the starting material is consumed.

o Workup: Quench the reaction by pouring the mixture into a cold saturated aqueous solution
of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous
magnesium sulfate.
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 Purification: Remove the solvent under reduced pressure. The crude product can be purified
by fractional distillation under reduced pressure to yield 2-Bromo-1-heptene.

Markovnikov A@—» 2-Bromo-1-heptene

Click to download full resolution via product page

Caption: Synthesis of 2-Bromo-1-heptene from 1-Heptyne.

Synthesis via Wittig-type Reaction

A Wittig-type reaction could also be envisioned for the synthesis of 2-Bromo-1-heptene. This
would involve the reaction of a suitable phosphorus ylide with a carbonyl compound.

General Protocol:

» Ylide Preparation: Prepare the corresponding phosphonium salt by reacting
triphenylphosphine with a suitable bromo- or chloromethylating agent. Treat the
phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous
solvent (e.g., THF or DMSO) to generate the ylide.

e Reaction with Carbonyl: Add hexanal (1.0 eq) to the ylide solution at low temperature (e.g.,
-78 °Cto 0 °C).

» Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until
completion, as monitored by TLC or GC.

e Workup: Quench the reaction with water and extract the product with an organic solvent
(e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine and dry
over anhydrous sodium sulfate.

 Purification: After solvent removal, the crude product, which will contain triphenylphosphine
oxide as a byproduct, can be purified by column chromatography on silica gel.
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Applications in Drug Development and Organic
Synthesis

Halogenated organic molecules are of significant interest in medicinal chemistry and drug
design. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic
stability, and binding affinity to biological targets. While there are no widely documented
examples of specific drugs synthesized directly from 2-Bromo-1-heptene, its structural motifs
are relevant to the synthesis of complex bioactive molecules.

Bromoalkenes are valuable intermediates in the synthesis of prostaglandins, a class of lipid
compounds with diverse physiological effects.[1] The vinyl bromide functionality can be used in
various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce
the complex side chains characteristic of prostaglandins.

Synthesis of Prostaglandin Analogs

2-Bromo-1-heptene Prostaglandin Core
(or similar) (with boronic acid or alkyne)

Suzuki or Sonogashira
Coupling

Prostaglandin Analog

Click to download full resolution via product page
Caption: Role of Bromoalkenes in Prostaglandin Synthesis.

The vinyl bromide moiety of 2-Bromo-1-heptene is particularly amenable to palladium-
catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
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This makes it a useful building block for the construction of complex molecular scaffolds.
General Protocol for Suzuki Coupling:

o Reaction Setup: In a Schlenk flask, combine 2-Bromo-1-heptene (1.0 eq), a boronic acid or
ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and a base (e.g., K2COs
or Cs2CO0s, 2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water).

o Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen)
for 15-20 minutes.

e Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and stir until the
starting material is consumed (monitored by TLC or GC).

o Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic
solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel.

Safety and Handling

2-Bromo-1-heptene should be handled with appropriate safety precautions in a well-ventilated
fume hood. As with other alkyl halides, it is expected to be an irritant to the skin, eyes, and
respiratory system. It is also likely flammable. Appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For
detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["2-Bromo-1-heptene" CAS number for identification].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279110#2-bromo-1-heptene-cas-number-for-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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